tert-Butyl heptafluorobutaneperoxoate
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Overview
Description
tert-Butyl heptafluorobutaneperoxoate is an organic peroxide compound known for its strong oxidizing properties. It is used in various chemical processes, particularly as an initiator in polymerization reactions. The compound’s structure includes a tert-butyl group and a heptafluorobutaneperoxoate moiety, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl heptafluorobutaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with heptafluorobutyric acid under controlled conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction is carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. Safety measures are crucial due to the compound’s reactive nature.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl heptafluorobutaneperoxoate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohols and acids.
Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and solvents like acetonitrile. Reactions are typically conducted at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens or nucleophiles are used in the presence of a catalyst.
Major Products
Oxidation: Produces ketones, aldehydes, and carboxylic acids.
Reduction: Yields alcohols and corresponding acids.
Substitution: Results in the formation of various substituted organic compounds.
Scientific Research Applications
tert-Butyl heptafluorobutaneperoxoate has diverse applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of plastics and resins.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the synthesis of specialty chemicals and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of tert-Butyl heptafluorobutaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The compound’s molecular targets include unsaturated hydrocarbons and other reactive organic molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide with similar oxidizing properties but lower stability.
Heptafluorobutyric acid: Shares the heptafluorobutane moiety but lacks the peroxide group.
tert-Butyl peroxybenzoate: Another organic peroxide with different reactivity and applications.
Uniqueness
tert-Butyl heptafluorobutaneperoxoate is unique due to its combination of a highly reactive peroxide group and a stable heptafluorobutane moiety. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
91481-65-1 |
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Molecular Formula |
C8H9F7O3 |
Molecular Weight |
286.14 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,4-heptafluorobutaneperoxoate |
InChI |
InChI=1S/C8H9F7O3/c1-5(2,3)18-17-4(16)6(9,10)7(11,12)8(13,14)15/h1-3H3 |
InChI Key |
IEIUNVABWRASPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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